molecular formula C10H6ClNO B1313960 Quinoline-6-carbonyl chloride CAS No. 72369-87-0

Quinoline-6-carbonyl chloride

Cat. No.: B1313960
CAS No.: 72369-87-0
M. Wt: 191.61 g/mol
InChI Key: SEKHCAFZRYHQMP-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly significant due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Scientific Research Applications

Quinoline-6-carbonyl chloride has a wide range of applications in scientific research:

Safety and Hazards

Quinoline-6-carbonyl chloride is considered hazardous. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its derivatives have gained considerable importance due to their broad range of applications in medicinal and industrial chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives . Additionally, due to their wide range of biological activities, quinoline derivatives may continue to be a focus in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Quinoline-6-carbonyl chloride plays a significant role in biochemical reactions, particularly in the inhibition of transporters such as the ABCG2 transporter. This transporter is responsible for the efflux of chemotherapeutic agents from cells, and its inhibition by this compound can enhance the efficacy of chemotherapy . Additionally, this compound has been shown to interact with the ABCB1 transporter, further influencing drug resistance mechanisms in cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of the ABCG2 transporter by this compound can lead to increased intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells . This compound also affects the expression of genes involved in drug resistance and cellular metabolism, further modulating cellular responses to treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the ABCG2 and ABCB1 transporters, this compound prevents the efflux of chemotherapeutic agents from cells, thereby increasing their intracellular concentrations . This inhibition can lead to enhanced cytotoxicity and improved therapeutic outcomes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to chemotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of transporters and prolonged enhancement of chemotherapeutic efficacy . Degradation of the compound over time can reduce its effectiveness, necessitating careful consideration of storage and handling conditions in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits transporters and enhances the efficacy of chemotherapeutic agents without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound is metabolized by liver enzymes, which can modify its structure and influence its interactions with transporters and other biomolecules . These metabolic processes can affect the compound’s stability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in the context of biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the ABCG2 and ABCB1 transporters influences its localization and accumulation within cells . These interactions can affect the compound’s therapeutic efficacy and toxicity, as well as its distribution across different tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with transporters and other biomolecules involved in drug resistance and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carbonyl chloride typically involves the chlorination of quinoline-6-carboxylic acid. One common method is the reaction of quinoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction produces this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Comparison with Similar Compounds

Quinoline-6-carbonyl chloride can be compared with other quinoline derivatives such as:

  • Quinoline-2-carbonyl chloride
  • Quinoline-4-carbonyl chloride
  • Quinoline-8-carbonyl chloride

Uniqueness

This compound is unique due to its position on the quinoline ring, which influences its reactivity and the types of derivatives it can form. The position of the carbonyl chloride group affects the electronic distribution and steric factors, making it suitable for specific synthetic applications .

Similar Compounds

Properties

IUPAC Name

quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKHCAFZRYHQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496032
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72369-87-0
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a 1 L round bottom flask, equipped with septum and drying tube attached to a gas scrubber setup, was charged with 25.4 g (146.5 mmol) quinoline-6-carboylic acid. 1,4-Dioxane (250 mL) was added along with 10 drops of DMF. Inside a glovebox, oxalyl chloride (25.1 g, 197.8 mmol, 1.35 eq) was weighed into a septum vial. The vial was closed, removed from the glovebox, and the weighed oxalyl chloride was added, under nitrogen, to the reaction, in portions, via syringe. The reaction was stirred until most of the gas development ceased. The reaction remained stirring at room temperature overnight. The volatiles were removed using a rotary evaporator. Trace HCl was removed by addition of several aliquots of dry toluene, which were consecutively evaporated using the rotary evaporator. The final product was obtained in form of a colorless to slightly yellow powder (28.0 g, 146.4 mmol, 100%). 1H-NMR: (500 MHz, CDCl3) δ 9.35 (dd, J=5.2, 1.5 Hz, 1H), 9.09 (d, J=8.5 Hz, 1H), 9.09 (d, J=9.0 Hz, 1H), 9.01 (d, J=2.0 Hz, 1H), 8.64 (dd, J=9.1, 2.0 Hz, 1H), 8.14 (dd, J=8.4, 5.2 Hz, 1H); 13C-NMR (126 MHz, CDCl3) δ 122.92, 123.90, 128.21, 133.44, 133.79, 134.55, 140.95, 146.44, 147.11, 166.69.
Quantity
25.4 g
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25.1 g
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0 (± 1) mol
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250 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxylic acid (0-1) (2.0 g, 11.5 mmol) in CH2Cl2 (250 mL) was added 3 drops of DMF at 0° C., followed by oxalyl chloride (7.3 g, 57.5 mmol) dropwise. The resulting reaction was stirred at room temperature overnight, and then concentrated to afford the title compound (2.2 g).
Quantity
2 g
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250 mL
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7.3 g
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Synthesis routes and methods IV

Procedure details

Quinoline-6-carboxylic acid (1.4 g) was dissolved in dichloromethane (50 ml). N,N-dimethylformamide (100 μL) and oxalyl chloride (1.6 g) were added to this solution at room temperature and stirred for two hours followed by reflux for 20 minutes. The solvent was removed by distillation under the reduced pressure to obtain crude quinoline-6-carbonyl chloride. It was dissolved in pyridine and added to 2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)aniline (0.73 g) also dissolved in pyridine, and the resulting mixture was heated under reflux for 5 hours. After cooling to room temperature, the reaction solution was diluted with 1 N hydrochloric acid and extracted twice with ethyl acetate. The solvent was removed by distillation under the reduced pressure. The resulting residues were dissolved in tetrahydrofiaran (30 ml), added with 1 M aqueous solution of lithium hydroxide (50 ml), and stirred at room temperature for 2 hours. The reaction solution was extracted twice with ethyl acetate. The organic phases were combined, washed with water, and dried over anhydrous magnesium sulfate. The drying agent (anhydrous magnesium sulfate) was removed by filtration and the solvent was distilled off under the reduced pressure. The resulting residues were purified by column chromatography to obtain N-[2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)phenyl]quinoline-6-carboxamide (0.84 g, 86%).
Quantity
1.4 g
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reactant
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50 mL
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100 μL
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1.6 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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